6-[5-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine
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Overview
Description
The compound “6-[5-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine” is a complex organic molecule. It contains a pyrazole moiety, which is a five-membered heterocyclic ring with two nitrogen atoms . Pyrazole derivatives are known to possess a wide range of pharmacological activities .
Molecular Structure Analysis
A comprehensive understanding of the molecular structure of similar compounds has been gained through spectroscopic, thermal, and X-ray crystallographic analyses . The exact molecular structure of this specific compound is not provided in the retrieved sources.Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives are diverse. They can undergo a variety of reactions, including cycloaddition reactions, condensation reactions, and oxidative cyclization reactions . The specific reactions that this compound can undergo are not detailed in the retrieved sources.Properties
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-[2-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N8O2/c1-13-6-16(25(2)24-13)20(29)28-9-14-7-27(8-15(14)10-28)19-17-18(21-11-22-19)26(12-23-17)4-5-30-3/h6,11-12,14-15H,4-5,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFCENBTXWCOKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5CCOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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